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molecular formula C15H16ClN3O B1208125 Lodaxaprine CAS No. 93181-81-8

Lodaxaprine

Cat. No. B1208125
M. Wt: 289.76 g/mol
InChI Key: USEZRIFSJXAMJD-UHFFFAOYSA-N
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Patent
US04624952

Procedure details

Operation is carried out in accordance with the methods mentioned for preparing 3-chloro-6-(2-chloro-phenyl)pyridazine (m.p.: 146°-147° C.). 5 g of this product are dissolved in 120 ml of normal butanol and mixed with 6.74 g of 4-hydroxy-piperidine, then heated to reflux. By following the modus operandi described for the previous Example, 5 g of CM 40907 are obtained after recrystallization in absolute ethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
6.74 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[Cl:14])=[CH:6][CH:7]=1.[OH:15][CH:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1>C(O)CCC>[OH:15][CH:16]1[CH2:21][CH2:20][N:19]([C:2]2[N:3]=[N:4][C:5]([C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=3[Cl:14])=[CH:6][CH:7]=2)[CH2:18][CH2:17]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=NC(=CC1)C1=C(C=CC=C1)Cl
Step Two
Name
product
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
120 mL
Type
solvent
Smiles
C(CCC)O
Step Three
Name
Quantity
6.74 g
Type
reactant
Smiles
OC1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
CUSTOM
Type
CUSTOM
Details
are obtained
CUSTOM
Type
CUSTOM
Details
after recrystallization in absolute ethanol

Outcomes

Product
Name
Type
Smiles
OC1CCN(CC1)C=1N=NC(=CC1)C1=C(C=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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